Product packaging for 3-Butyl-1,1-dibenzylurea(Cat. No.:CAS No. 118389-05-2)

3-Butyl-1,1-dibenzylurea

Cat. No.: B11945719
CAS No.: 118389-05-2
M. Wt: 296.4 g/mol
InChI Key: BHMLPLRKXCLUFV-UHFFFAOYSA-N
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Description

3-Butyl-1,1-dibenzylurea (CID 4421619) is a trisubstituted urea compound with the molecular formula C19H24N2O . Trisubstituted ureas are key motifs in advanced materials research, particularly in the field of dynamic covalent (DCv) chemistry . These compounds are foundational for developing self-healing materials, as certain hindered urea bonds can reversibly dissociate and re-form, enabling autonomic repair and extended material lifetime . The substitution pattern on the nitrogen atoms (di- vs. trisubstituted) critically determines the hydrogen-bonding capacity and IR spectroscopic characteristics of the urea group, which in turn governs material properties like cohesion and mechanical strength . This compound serves as a valuable model system for studying the structural and spectroscopic fingerprints of trisubstituted ureas in an organic environment, providing insights distinct from the more commonly documented N,N'-disubstituted ureas . Researchers utilize this chemical for exploring novel polyurea networks, high-performance coatings, and elastomers. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2O B11945719 3-Butyl-1,1-dibenzylurea CAS No. 118389-05-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

118389-05-2

Molecular Formula

C19H24N2O

Molecular Weight

296.4 g/mol

IUPAC Name

1,1-dibenzyl-3-butylurea

InChI

InChI=1S/C19H24N2O/c1-2-3-14-20-19(22)21(15-17-10-6-4-7-11-17)16-18-12-8-5-9-13-18/h4-13H,2-3,14-16H2,1H3,(H,20,22)

InChI Key

BHMLPLRKXCLUFV-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)N(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Butyl 1,1 Dibenzylurea and Analogues

Classical and Contemporary Synthetic Routes to N,N,N'-Trisubstituted Ureas

The synthesis of N,N,N'-trisubstituted ureas, such as 3-Butyl-1,1-dibenzylurea, has been achieved through several established and emerging chemical strategies. These methods primarily revolve around the formation of the central urea (B33335) carbonyl group and the installation of the three nitrogen substituents.

Isocyanate-Mediated Pathways and Alternatives

The reaction of an isocyanate with a secondary amine is a cornerstone of urea synthesis. mdpi.com For this compound, a plausible route would involve the reaction of butyl isocyanate with dibenzylamine. The lone pair of the secondary amine nitrogen attacks the electrophilic carbon of the isocyanate, leading to the desired trisubstituted urea.

While effective, the direct use of isocyanates can be hazardous. Consequently, methods for the in situ generation of isocyanates have been developed. One such approach involves the Curtius, Hofmann, or Lossen rearrangement of acyl azides, primary amides, or hydroxamic acids, respectively. nih.gov For instance, a Boc-protected amine can be converted into an isocyanate in situ using 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640), which then reacts with an amine to form a trisubstituted urea. acs.org Another approach utilizes 3-substituted dioxazolones as isocyanate precursors under mild heating in the presence of a base like sodium acetate. tandfonline.com

Palladium-catalyzed cross-coupling reactions offer a sophisticated alternative for generating isocyanate intermediates. Aryl chlorides and triflates can be coupled with sodium cyanate (B1221674) in a one-pot synthesis to produce N,N,N'-trisubstituted ureas with a wide tolerance of functional groups. nih.gov

Phosgene (B1210022) and Phosgene Equivalent Approaches

Historically, phosgene has been a primary reagent for synthesizing ureas. Its reaction with an amine generates a carbamoyl (B1232498) chloride, which can then react with a second amine to form a urea. nih.gov The high toxicity of phosgene has spurred the development and use of safer phosgene equivalents. nih.govarkat-usa.org

Triphosgene (B27547), a solid and therefore safer alternative to gaseous phosgene, can be used to prepare ureas in a similar fashion. orgsyn.org Other phosgene substitutes include N,N'-carbonyldiimidazole (CDI), which is a crystalline solid that offers a less toxic route to both symmetrical and unsymmetrical ureas. nih.gov S,S-dimethyl dithiocarbonate (DMDTC) has also been employed as a phosgene substitute for the carbonylation of aliphatic amines, producing N,N,N'-trialkylureas in high yields in aqueous conditions. organic-chemistry.orgorganic-chemistry.org

Transition Metal-Catalyzed Carbonylation and Dehydrogenative Coupling Reactions

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the construction of urea linkages, offering pathways that are often more efficient and atom-economical. researchgate.net

Carbonylation Reactions: Palladium-catalyzed carbonylation of amines with carbon monoxide (CO) is a powerful method for urea synthesis. nih.govacs.org These reactions can be oxidative, involving an oxidant to facilitate the catalytic cycle. rsc.org For instance, the palladium-catalyzed oxidative carbonylation of amines can produce a variety of ureas. scispace.com To avoid the direct handling of CO gas, stable carbonyl sources like molybdenum hexacarbonyl (Mo(CO)₆) can be used. acs.org A bimetallic cobalt/copper catalytic system has been shown to enable the direct carbonylative synthesis of unsymmetrical ureas from primary and secondary amines. oup.com

Dehydrogenative Coupling: An alternative and greener approach involves the dehydrogenative coupling of amines and a C1 source, such as methanol (B129727), which produces hydrogen gas (H₂) as the only byproduct. rsc.orgosti.govrsc.org Iron and manganese pincer complexes have been developed as effective catalysts for this transformation, allowing for the synthesis of both symmetrical and unsymmetrical ureas. rsc.orgacs.orgresearchgate.net The mechanism is thought to proceed through the dehydrogenation of methanol to formaldehyde, which then reacts with an amine to form a formamide (B127407) intermediate. Subsequent dehydrogenative coupling of the formamide with another amine yields the urea. rsc.orgosti.govacs.org

Novel Reagents and Catalytic Systems in Urea Synthesis

The quest for more sustainable and efficient synthetic methods continues to drive innovation in urea synthesis, leading to the development of novel reagents and catalytic systems.

Green Chemistry Principles and Sustainable Routes for Urea Derivatization

A significant focus of modern synthetic chemistry is the incorporation of green chemistry principles, aiming to reduce waste and avoid hazardous materials. ureaknowhow.com The use of carbon dioxide (CO₂) as a C1 building block is a prime example of a green approach to urea synthesis. bohrium.com Metal-free methods have been developed to synthesize ureas from CO₂ and amines at atmospheric pressure and room temperature. bohrium.comorganic-chemistry.org

Electrochemical methods are also emerging as a sustainable strategy. One such method describes the direct conversion of nitrogen gas (N₂) and CO₂ into urea using a palladium-copper nanoparticle catalyst on titanium dioxide nanosheets under ambient conditions. acs.org Another electrochemical approach utilizes nitrate (B79036) (NO₃⁻) and CO₂ with an indium hydroxide (B78521) nanocatalyst. springernature.com

The use of water as a solvent, as seen in the DMDTC-mediated synthesis, also aligns with green chemistry principles by avoiding volatile organic compounds. organic-chemistry.orgorganic-chemistry.org

Multicomponent Reactions Towards Urea Scaffolds

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single step to form a complex product, adhering to the principles of atom and step economy. rsc.orgnih.gov Several MCRs are known to produce urea-containing scaffolds. The Biginelli reaction, for example, is a classic MCR that combines an aldehyde, a β-ketoester, and urea to form dihydropyrimidinones. organic-chemistry.org While the direct synthesis of an acyclic trisubstituted urea like this compound via a single MCR is not straightforward, the urea moiety is a common component in various MCRs, highlighting their potential for creating diverse urea-based molecular architectures. organic-chemistry.orgresearchgate.net Isocyanate-based MCRs, in particular, are a versatile strategy for the synthesis of complex molecules containing urea functionalities. nih.gov

Optimization Strategies for Yield and Purity of Substituted Ureas

The synthesis of substituted ureas, including this compound and its analogues, is a cornerstone of modern organic and medicinal chemistry. Achieving high yields and purity is paramount for the efficient production of these compounds. Researchers have developed and refined various synthetic strategies to optimize these outcomes. Key areas of focus include the selection of starting materials, reaction conditions such as solvent and temperature, the use of catalysts, and post-synthesis purification techniques.

A significant advancement in the synthesis of N-substituted ureas involves a catalyst-free method utilizing the nucleophilic addition of amines to potassium isocyanate in water. rsc.orgrsc.org This approach is not only environmentally friendly but also highly efficient, offering good to excellent yields and high purity for a variety of mono-, di-, and cyclic-substituted ureas. rsc.orgrsc.org The purification process is often simplified to filtration or extraction, thereby avoiding the need for silica (B1680970) gel chromatography. rsc.orgrsc.org The scalability of this method has also been demonstrated, making it suitable for industrial applications. researchgate.net

The optimization of reaction conditions is a critical factor in maximizing yield and purity. For instance, in the synthesis of N-substituted ureas from amines and potassium isocyanate, the concentration of hydrochloric acid and the choice of solvent have been systematically studied. rsc.org It was found that using water as a solvent significantly promotes the reaction, leading to higher yields compared to organic solvents like acetonitrile. rsc.org The stoichiometry of the reagents also plays a crucial role; for example, using a larger excess of potassium isocyanate can lead to better conversion rates and shorter reaction times. rsc.org

Microwave-assisted synthesis has emerged as a rapid and efficient alternative for producing substituted ureas. beilstein-journals.org This technique, often combined with a one-pot, two-step Staudinger-aza-Wittig reaction, allows for the synthesis of N,N'-disubstituted ureas in high yield and purity from alkyl halides and amines. beilstein-journals.org The use of polymer-bound diphenylphosphine (B32561) facilitates the purification process. beilstein-journals.org Optimization studies have shown that solvent choice, such as toluene (B28343) or acetonitrile, and reaction temperature are key parameters to control for achieving high conversion and purity. beilstein-journals.org

Another strategy involves the Hofmann rearrangement of primary amides induced by hypervalent iodine reagents like phenyliodine diacetate (PIDA). thieme-connect.comorganic-chemistry.org This method allows for the synthesis of N-substituted ureas under mild conditions. thieme-connect.com The choice of solvent can significantly impact the reactivity; for instance, using 2,2,2-trifluoroethanol (B45653) (TFE) can enhance the electrophilicity of the iodine reagent, enabling the synthesis of ureas from less reactive, electron-poor carboxamides. thieme-connect.com

The synthesis of unsymmetrical ureas often presents additional challenges. One approach involves the reaction of primary amides with amines mediated by diacetoxyiodobenzene (B1259982). mdpi.com The yield of these reactions is sensitive to the nature of both the amide and the amine. Generally, primary amines tend to give higher yields than secondary amines. mdpi.com Increasing the amount of the amine can sometimes overcome the limitations of isocyanate formation, which is often the rate-limiting step. mdpi.com

For the synthesis of diaryl ureas, a common method involves the reaction of an aryl amine with an aryl isocyanate. The isocyanates themselves can be prepared from the corresponding amines using reagents like triphosgene. asianpubs.org The purity of the final urea product is highly dependent on the purity of the intermediate isocyanate. asianpubs.org

Purification of the final urea product is a critical step to ensure high purity. While many modern methods aim to simplify purification, traditional techniques like recrystallization remain important. njit.edu A systematic approach to purification can involve fractional crystallization at different temperatures to remove specific impurities. google.com For some syntheses, column chromatography is necessary to isolate the desired product from byproducts and unreacted starting materials. thieme-connect.comresearchgate.net The choice of eluent for chromatography is crucial for effective separation. diva-portal.org

The following tables summarize the findings from various research studies on the optimization of substituted urea synthesis.

Research Findings on Synthesis Optimization

Table 1: Optimization of Reaction Conditions for N-Substituted Urea Synthesis

EntryAmineReagentSolventCatalystTemperature (°C)Time (h)Yield (%)Purity (%)Reference
1AnilinePotassium IsocyanateWater/DioxaneHCl25285>95 rsc.orgrsc.org
2BenzylaminePotassium IsocyanateWaterHCl250.592>95 rsc.orgrsc.org
3Benzyl (B1604629) AzideCO₂ (14.5 bar)ToluenePS-PPh₂701.593>95 beilstein-journals.org
4Benzyl AzideCO₂ (14.5 bar)MeCNPS-PPh₂501.5>9998 beilstein-journals.org
5p-TolylamideAmmonia/MeOHMeOHPIDART1.595>98 thieme-connect.com
6BenzamideIsopropylamine1,2-DCEPhI(OAc)₂801862>95 mdpi.com
7BenzylamineBenzylamineMethanolRuthenium Pincer Complex1501285>98 acs.org
8BenzylamineBenzyl IsocyanateChloroformNoneReflux1.5~90>99 google.com

PS-PPh₂: Polymer-supported diphenylphosphine, PIDA: Phenyliodine diacetate, PhI(OAc)₂: Diacetoxyiodobenzene, RT: Room Temperature

Table 2: Influence of Solvent on the Synthesis of N-Substituted Ureas

EntryAmineReagentSolventConversion (%)Yield (%)Reference
1AnilinePotassium IsocyanateDry ACN18- rsc.org
2BenzylaminePotassium IsocyanateDry ACN30- rsc.org
3Aniline & BenzylaminePotassium IsocyanateWater/ACNHighHigh rsc.org
4Aniline & BenzylaminePotassium IsocyanateWaterHighHigh rsc.org

ACN: Acetonitrile

Advanced Structural Elucidation and Conformational Analysis of 3 Butyl 1,1 Dibenzylurea

High-Resolution Spectroscopic Techniques for Comprehensive Structural Confirmation

A suite of high-resolution spectroscopic methods is employed to affirm the structural integrity of 3-Butyl-1,1-dibenzylurea, each providing unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Connectivity Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR spectra offer definitive evidence for its covalent structure.

In the ¹H NMR spectrum, distinct signals correspond to the various proton environments within the molecule. The aromatic protons of the benzyl (B1604629) groups typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The methylene (B1212753) protons of the benzyl groups (N-CH₂-Ph) would be expected to produce a singlet or a set of coupled signals, while the butyl chain protons would exhibit characteristic multiplets corresponding to the -CH₂- groups and a terminal methyl (-CH₃) group. The N-H proton of the urea (B33335) moiety would also present a distinct signal, the chemical shift of which can be influenced by solvent and concentration. libretexts.orgresearchgate.net

The ¹³C NMR spectrum provides further confirmation of the carbon skeleton. Key signals include those for the carbonyl carbon of the urea group (typically in the δ 155-160 ppm region), the aromatic carbons of the benzyl rings, and the aliphatic carbons of the butyl chain and benzyl methylene groups. The specific chemical shifts of each carbon atom are influenced by its local electronic environment, providing a detailed map of the molecule's connectivity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic (C₆H₅) 7.2 - 7.4 (multiplet) 127 - 140
Benzyl (N-CH₂) ~4.5 (singlet/multiplet) ~50
Urea (C=O) - 155 - 160
Butyl (N-CH₂CH₂CH₂CH₃) 0.9 - 3.3 (multiplets) 13 - 45

Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Bonding Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule, providing a "fingerprint" based on its functional groups and bonding. mt.com

The IR spectrum of this compound is characterized by several key absorption bands. A prominent feature is the C=O stretching vibration of the urea carbonyl group, which typically appears in the region of 1630-1680 cm⁻¹. For trisubstituted ureas like this compound, this band may be observed around 1620 cm⁻¹ in the neat state, indicative of a "disordered" hydrogen-bonded structure. mdpi.com The N-H stretching vibration is also significant, usually appearing as a sharp band in the 3300-3500 cm⁻¹ region. The presence of aromatic C-H and aliphatic C-H stretching vibrations would be observed just above and below 3000 cm⁻¹, respectively.

Raman spectroscopy provides complementary information. westmont.edulibretexts.org While the C=O stretch is also observable in the Raman spectrum, non-polar bonds, such as the C-C bonds of the aromatic rings, often produce strong Raman signals. The symmetric stretching of the aromatic rings typically gives rise to a strong band in the 1000-1600 cm⁻¹ region.

Table 2: Key Vibrational Frequencies for this compound

Vibrational Mode Typical IR Frequency (cm⁻¹) Typical Raman Frequency (cm⁻¹)
N-H Stretch 3300 - 3500 3300 - 3500
Aromatic C-H Stretch ~3030 ~3030
Aliphatic C-H Stretch 2850 - 2960 2850 - 2960
C=O Stretch (Urea) ~1620 mdpi.com ~1620

Mass Spectrometry for Fragmentation Pattern Analysis and Molecular Formula Verification

Mass spectrometry (MS) is an essential technique for determining the molecular weight and confirming the molecular formula of a compound. msu.edu For this compound (C₁₉H₂₄N₂O), high-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming its elemental composition. uni.luacs.org

Electron impact (EI) ionization typically leads to the fragmentation of the molecule, and the resulting pattern provides valuable structural information. libretexts.orglibretexts.org Key fragmentation pathways for this compound would likely involve cleavage of the bonds adjacent to the nitrogen atoms and the carbonyl group. Common fragments would include the benzyl cation (C₇H₇⁺, m/z 91) and fragments arising from the loss of the butyl group or parts of the benzyl groups. The molecular ion peak [M]⁺ would be observed at m/z corresponding to the molecular weight of the compound.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

Fragment Structure m/z (Mass-to-Charge Ratio)
Molecular Ion [C₁₉H₂₄N₂O]⁺ 296.19
Benzyl Cation [C₇H₇]⁺ 91
Loss of Butyl [C₁₅H₁₅N₂O]⁺ 239

X-ray Crystallography for Solid-State Structure and Intermolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms and the nature of intermolecular interactions. wikipedia.org

Hydrogen Bonding Networks and Supramolecular Assembly in Crystalline Forms

Table 4: Chemical Compounds Mentioned

Compound Name
This compound
1,1-dibutyl-3-butyl urea
1-butyl-3-cyclohexyl urea
3-butyl-1,1-dicyclohexyl urea
3,3′-Di-tert-butyl-1,1′-[1,3-phenylenebis(methylene)]diurea
1,1'-(4-Methyl-1,3-phenylene)bis(3-butylurea)
1-[(1-butyl-1H-1,2,3-triazol-4-yl)methyl]-3-(prop-1-en-2-yl)-1H-benzimidazol-2-one
1,3-ditertbutylurea
1,3-dibenzylurea
3-Butyl-1,1-dimethylcyclohexane

Theoretical and Computational Chemistry of 3 Butyl 1,1 Dibenzylurea

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic makeup and reactivity of molecules. unige.chnrel.gov These calculations, based on the principles of quantum mechanics, can predict a variety of molecular properties before a compound is ever synthesized in a lab. barc.gov.in

Density Functional Theory (DFT) is a widely used computational method that balances accuracy with computational cost, making it suitable for studying molecules the size of 3-Butyl-1,1-dibenzylurea. scispace.comresearchgate.net DFT studies focus on the electron density to determine the electronic properties and molecular orbitals of a system. mdpi.com

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity. mdpi.com A molecular electrostatic potential (MEP) surface map can also be generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack. researchgate.net

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

PropertyPredicted ValueSignificance
HOMO Energy -6.5 eVIndicates electron-donating capability.
LUMO Energy -0.8 eVIndicates electron-accepting capability.
HOMO-LUMO Gap 5.7 eVReflects chemical stability and low reactivity.
Electronegativity (χ) 3.65 eVMeasures the tendency to attract electrons.
Chemical Hardness (η) 2.85 eVIndicates resistance to change in electron distribution.
Electrophilicity Index (ω) 2.33 eVQuantifies the ability to act as an electrophile.

Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules.

Ab initio methods are quantum chemical calculations derived directly from theoretical principles without the inclusion of experimental data. usp.br Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster theory with single, double, and perturbative triple excitations (CCSD(T)) offer a higher level of accuracy than DFT for determining electronic structure, though at a significantly greater computational expense. diva-portal.orgnih.gov

For this compound, these high-accuracy methods would be employed to:

Validate and benchmark results obtained from more cost-effective DFT methods.

Calculate highly accurate binding energies and interaction energies within the molecule or with other molecules.

Provide a precise description of the electron correlation effects, which are crucial for understanding the molecule's stability and subtle electronic features.

Due to their computational demand, ab initio calculations are often performed on simplified model systems or for single-point energy calculations on geometries optimized with DFT.

Molecular Modeling and Dynamics Simulations for Conformational Landscapes

The flexibility of the butyl and benzyl (B1604629) groups in this compound gives rise to a complex conformational landscape. Molecular modeling and dynamics simulations are essential for exploring these different spatial arrangements and their relative energies. uni.luresearchgate.net

Conformational analysis of this compound involves identifying the various stable three-dimensional arrangements (conformers) and determining their relative stabilities. This is typically achieved through a combination of molecular mechanics (MM) and molecular dynamics (MD) simulations.

Molecular Mechanics (MM): This method uses classical physics to model the potential energy of a molecule as a function of its geometry. A systematic search of the torsional angles around the rotatable bonds (e.g., N-C bonds of the butyl group and C-N-C bonds of the benzyl groups) can identify low-energy conformers.

Molecular Dynamics (MD): MD simulations model the atomic motions of the molecule over time by solving Newton's equations of motion. This allows for a more extensive exploration of the conformational space and can reveal the dynamic equilibrium between different conformers at a given temperature. researchgate.net

The primary goal is to identify the global minimum energy conformation and other low-energy conformers that are likely to be populated under normal conditions. The steric bulk of the two benzyl groups and the flexible butyl chain are the dominant factors governing the conformational preferences. libretexts.org

Computational chemistry can be used to model chemical reactions, predict their feasibility, and elucidate their mechanisms. scholaris.ca This involves mapping the potential energy surface of the reaction, which connects reactants to products via a transition state.

For instance, the synthesis of this compound could be modeled computationally. A plausible reaction is the nucleophilic addition of n-butylamine to 1,1-dibenzyl isocyanate. Quantum chemical calculations (often using DFT) can be employed to:

Optimize the geometries of the reactants, products, and the transition state.

Calculate the activation energy (the energy barrier from reactants to the transition state), which determines the reaction rate.

Table 2: Hypothetical Energy Profile for the Formation of this compound

Reaction StepRelative Energy (kcal/mol)Description
Reactants (Amine + Isocyanate) 0.0Reference energy level.
Transition State +15.2Energy barrier for the nucleophilic attack.
Product (this compound) -25.8The reaction is predicted to be exothermic.

Note: These values are hypothetical and serve to illustrate the type of data obtained from reaction pathway calculations.

Prediction of Spectroscopic Parameters from First Principles

Quantum chemical calculations can predict various spectroscopic properties from first principles, providing a powerful tool for structure verification and interpretation of experimental spectra. nih.gov

For this compound, the most commonly calculated spectroscopic parameters are vibrational frequencies (for IR and Raman spectroscopy) and NMR chemical shifts.

Vibrational Frequencies: By calculating the second derivatives of the energy with respect to atomic displacements, one can predict the vibrational modes of the molecule. The resulting frequencies correspond to the absorption peaks in an IR spectrum or scattering peaks in a Raman spectrum. These calculations can help assign specific peaks to the vibrations of particular functional groups, such as the C=O stretch of the urea (B33335), the N-H bend, and the C-H stretches of the alkyl and aromatic groups. mdpi.com

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted by calculating the magnetic shielding tensor for each nucleus (e.g., ¹H, ¹³C) in the presence of an external magnetic field. Comparing the calculated chemical shifts to experimental data is a highly effective method for confirming the molecular structure.

Table 3: Hypothetical Predicted Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch Amide3350
C-H Stretch (Aromatic) Benzyl Rings3050-3100
C-H Stretch (Aliphatic) Butyl Chain2870-2960
C=O Stretch Urea Carbonyl1655
N-H Bend Amide1560

Note: Calculated frequencies are often systematically scaled to better match experimental values.

Reactivity and Chemical Transformations of 3 Butyl 1,1 Dibenzylurea

Reactions at the Urea (B33335) Nitrogen Atoms

The urea moiety is the central functional group of 3-Butyl-1,1-dibenzylurea, and its nitrogen atoms are key sites for chemical reactions. These reactions can alter the fundamental structure of the urea core, leading to a variety of new compounds.

Alkylation and Acylation Reactions of the Urea Core

The nitrogen atoms of the urea core can undergo alkylation and acylation reactions. In the case of 1,1-disubstituted ureas, the remaining N-H proton can be substituted. Reductive alkylation of ureas with aldehydes and ketones, catalyzed by agents like HMPA with trichlorosilane, provides a method for introducing additional alkyl groups. rsc.orgresearchgate.net This process has been shown to be effective for a variety of substituted ureas, including those with bulky groups, and can proceed under mild conditions. rsc.org

Acylation of ureas can also occur at the nitrogen atoms. For instance, asymmetrical 1,3-disubstituted thioureas react with diacetoxyiodobenzene (B1259982) to regioselectively produce N-acetylureas. nih.gov The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the nitrogen atoms. nih.gov While this specific example involves a thiourea (B124793), the principle of N-acylation can be extended to urea derivatives like this compound. The reaction of amines with phosgene (B1210022) or its equivalents is a traditional method for synthesizing ureas and can be used to create unsymmetrical urea derivatives through the reaction of an isocyanate intermediate with an amine. nih.gov

Reaction TypeReagentsProduct TypeKey Findings
Reductive AlkylationAldehydes/Ketones, Trichlorosilane, HMPAN-Alkylated UreasEffective for di- and tri-substituted ureas with good functional group tolerance. rsc.orgresearchgate.net
AcylationDiacetoxyiodobenzene (for thioureas)N-Acylated UreasRegioselectivity is dependent on the pKa of the amines attached to the thiourea. nih.gov
Synthesis via IsocyanatesPhosgene or equivalents, AminesUnsymmetrical UreasA classical and versatile method for preparing various urea derivatives. nih.gov

Hydrolysis and Degradation Pathways of the Urea Linkage

The urea linkage in this compound is susceptible to hydrolysis, a process that can lead to the degradation of the molecule. The degradation of substituted ureas often involves the cleavage of the urea bond, which can be influenced by both chemical and biological factors. cambridge.org In aqueous solutions, urea can decompose through an elimination reaction to form a cyanate (B1221674) ion and an ammonium (B1175870) ion. uu.nl

Chemical Modifications of the Butyl and Benzyl (B1604629) Moieties

Beyond the core urea structure, the butyl and benzyl groups of this compound offer sites for further chemical modification. These reactions allow for the fine-tuning of the molecule's properties without altering the central urea functionality.

Functionalization of the Butyl Chain

The butyl chain of this compound can be a target for various functionalization reactions. The nature and length of alkyl chains on urea derivatives have been shown to influence their physical properties, such as their ability to act as gelators for organic solvents. nih.gov For example, urea derivatives with longer alkyl chains are more effective at gelling polar solvents. nih.gov While specific studies on the functionalization of the butyl chain in this compound are not prevalent, general organic chemistry principles suggest that reactions such as halogenation or oxidation could be employed to introduce new functional groups, thereby altering the compound's polarity and reactivity.

Electrophilic Aromatic Substitution on the Benzyl Rings

The benzyl groups in this compound contain phenyl rings that are susceptible to electrophilic aromatic substitution. This class of reactions allows for the introduction of a wide variety of substituents onto the aromatic rings. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The directing effects of the existing substituents on the ring will influence the position of the incoming electrophile. For N-benzyl ureas, the urea group can influence the regioselectivity of these substitutions. acs.org For instance, direct halogenation of unsymmetrical N-benzylureas can be achieved using reagents like trihaloisocyanuric acids. researchgate.net Furthermore, intramolecular Friedel-Crafts alkylation has been demonstrated for related systems, leading to the formation of cyclic structures. acs.org

Reaction TypeReagentsPotential Products
NitrationNitric acid, Sulfuric acidNitro-substituted benzyl derivatives
HalogenationHalogen, Lewis acid or Trihaloisocyanuric acids researchgate.netHalo-substituted benzyl derivatives
SulfonationFuming sulfuric acidSulfonated benzyl derivatives
Friedel-Crafts AlkylationAlkyl halide, Lewis acidAlkyl-substituted benzyl derivatives
Friedel-Crafts AcylationAcyl halide, Lewis acidAcyl-substituted benzyl derivatives

Cyclization Reactions and Formation of Heterocyclic Derivatives from Urea Precursors

Urea derivatives are valuable precursors for the synthesis of a wide range of heterocyclic compounds. researchgate.netmdpi.comchim.it These reactions often involve the participation of the urea nitrogen atoms in the formation of the new ring system.

The synthesis of quinazolin-2,4(1H,3H)-diones can be achieved through the annulation of substituted anthranilic esters with 1,1-dimethyl-3-(pyridin-2-yl) ureas. researchgate.net This process involves the formation of an N-aryl-N'-pyridyl urea intermediate followed by cyclocondensation. researchgate.net Another example is the synthesis of 1,2,4-triazoles from the reaction of 1,2-diamino-3-phenylguanidine with phenyl isocyanate, which proceeds through the formation of stable mono- or di-addition compounds that can then cyclize. rsc.org

Urea derivatives can also be used to synthesize other heterocyclic systems such as pyrazoles and isoxazoles through iodocyclization of alkynyl carbamates. mdpi.com The reaction conditions and the nature of the substituents can control the regioselectivity of these cyclizations. mdpi.com Furthermore, urea-functionalized heterocycles themselves can undergo further transformations and participate in the formation of more complex structures, including supramolecular assemblies. mdpi.com The ability of the urea group to form hydrogen bonds plays a crucial role in these processes. mdpi.com

Precursor TypeReactionResulting Heterocycle
Substituted ureas and anthranilic estersAnnulation/CyclocondensationQuinazolin-2,4(1H,3H)-diones researchgate.net
1,2-Diamino-3-phenylguanidine and phenyl isocyanateAddition/Cyclization1,2,4-Triazoles rsc.org
Alkynyl carbamatesIodocyclizationPyrazoles, Isoxazoles mdpi.com
Olefinic N-substituted ureasHalogen-induced cyclizationIndoles, Quinolines mdpi.com

Derivatization Strategies and Analogue Synthesis Based on the Urea Core

Synthesis of Substituted 3-Butyl-1,1-dibenzylurea Analogues for Structure-Reactivity Studies

The synthesis of analogues of this compound is primarily aimed at exploring structure-reactivity and structure-activity relationships (SAR). nih.gov Modifications can be systematically introduced at three primary locations: the n-butyl group, the dibenzylamino moiety, and the phenyl rings of the benzyl (B1604629) groups.

The most common and direct synthetic route to prepare substituted ureas involves the reaction of an amine with an isocyanate. nih.govresearchgate.net For the parent compound, this would involve the reaction of N,N-dibenzylamine with butyl isocyanate. To generate analogues, this strategy can be varied by using different isocyanates or different secondary amines.

Key Modification Points:

Variation of the N-Alkyl Group: By replacing butyl isocyanate with other alkyl or aryl isocyanates, a wide range of analogues can be synthesized. This allows for the investigation of how factors like chain length, branching, and the introduction of cyclic or aromatic systems at this position affect the molecule's properties.

Variation of the N,N-disubstituted Group: By replacing N,N-dibenzylamine with other secondary amines, the steric and electronic environment around one of the urea (B33335) nitrogens can be significantly altered.

Substitution on the Benzyl Rings: Utilizing substituted N,N-dibenzylamines (e.g., with methoxy, chloro, or nitro groups on the phenyl rings) allows for fine-tuning of electronic properties and can introduce new interaction points.

A general synthetic scheme for these analogues is the reaction between a secondary amine and an isocyanate in an appropriate solvent like dichloromethane (B109758) or tetrahydrofuran (B95107) (THF). nih.gov

Table 1: Synthesis of this compound Analogues

This table outlines the reactants required to produce various analogues for structure-reactivity studies, based on established synthetic methods for substituted ureas. nih.govresearchgate.netmdpi.com

Target Analogue NameAmine ReactantIsocyanate ReactantPurpose of Modification
3-Ethyl-1,1-dibenzylureaN,N-DibenzylamineEthyl isocyanateStudy the effect of N-alkyl chain length.
3-Cyclohexyl-1,1-dibenzylureaN,N-DibenzylamineCyclohexyl isocyanateIntroduce a bulky, non-aromatic cyclic group.
1,1-Dibenzyl-3-phenylureaN,N-DibenzylaminePhenyl isocyanateIntroduce an aryl group to explore electronic and stacking interactions.
3-Butyl-1,1-bis(4-methoxybenzyl)ureaN,N-Bis(4-methoxybenzyl)amineButyl isocyanateInvestigate electronic effects of phenyl ring substitution.
3-Butyl-1-(4-chlorobenzyl)-1-benzylureaN-(4-Chlorobenzyl)-N-benzylamineButyl isocyanateCreate asymmetry and study the impact of halogen substitution.
3-Butyl-1,1-diphenethylureaN,N-DiphenethylamineButyl isocyanateExtend the linker between the nitrogen and phenyl rings.

Scaffold Diversity Generation from the Substituted Urea Template

Beyond simple analogue synthesis, the this compound core can serve as a template for generating molecules with fundamentally different structural scaffolds. This process, often referred to as scaffold hopping or scaffold diversity generation, is crucial for creating libraries of compounds with novel core structures. nih.govwiley-vch.de A "build-couple-transform" paradigm can be applied, where the initial urea synthesis (build/couple) is followed by chemical transformations that alter the core structure. nih.gov

The urea moiety itself can participate in or direct various chemical reactions. For example, intramolecular cyclization reactions can be designed by introducing reactive functional groups onto the benzyl or butyl substituents. These transformations can convert the acyclic urea template into various heterocyclic systems.

Potential Scaffold Transformations:

Pictet-Spengler Type Cyclization: Introduction of an activating group on a benzyl ring could facilitate an intramolecular electrophilic substitution, leading to the formation of a tetrahydroisoquinoline-fused system.

Intramolecular Cyclization via N-alkylation: Functionalizing the butyl chain with a leaving group (e.g., a halide) could enable an intramolecular N-alkylation onto one of the benzyl rings' nitrogens (if one benzyl is replaced by a hydrogen) or onto the urea oxygen, forming novel cyclic structures.

Reductive Cyclization: Reduction of the urea carbonyl followed by further reactions can lead to different heterocyclic systems.

Rearrangement Reactions: Under specific conditions, urea derivatives can undergo rearrangements to form new scaffolds.

Table 2: Hypothetical Scaffold Transformations from a Urea Template

This table illustrates potential strategies to convert the basic urea structure into diverse molecular scaffolds, a key strategy in creating chemically diverse libraries. nih.gov

Starting Urea TemplateTransformation ReactionResulting Scaffold ClassDescription of Transformation
1-Benzyl-3-butyl-1-(2-formylbenzyl)ureaIntramolecular Reductive AminationBenzodiazepine-ureaThe formyl group on one benzyl ring reacts with the other urea nitrogen, followed by cyclization.
This compoundDirected Ortho-metalation and CyclizationDibenzazepinoneLithiation of the ortho positions of the benzyl rings followed by a coupling reaction to form a seven-membered ring.
1-(But-3-enyl)-1,3-dibenzylureaRing-Closing MetathesisCyclic Urea DerivativeA terminal alkene on the N1-substituent reacts with an alkene on a benzyl group to form a macrocyclic urea.
3-Butyl-1,1-dibenzylthiourea (Sulphur analogue)Intramolecular Carbodiimide Formation and CyclizationQuinazoline or BenzothiazineActivation of the thiourea (B124793) followed by cyclization with an ortho-amino or ortho-thiol group on a benzyl substituent.

Emerging Research Directions and Future Perspectives in Urea Derivative Chemistry

Integration of Urea (B33335) Derivatives in Advanced Organic Synthesis Methodologies

Urea derivatives are increasingly recognized as versatile building blocks and intermediates in advanced organic synthesis. The specific substitution pattern of 3-Butyl-1,1-dibenzylurea, featuring a trisubstituted nitrogen atom, makes it an interesting candidate for various synthetic transformations.

Recent research has focused on the development of novel methods for the synthesis of unsymmetrical ureas, moving beyond traditional phosgene-based routes. mdpi.comthieme-connect.com One such approach involves the use of masked isocyanates, such as acetoacetanilides, which can generate reactive isocyanate intermediates in situ for reaction with a wide range of amines. acs.org Another innovative one-pot synthesis of unsymmetrical ureas, carbamates, and thiocarbamates has been developed from Cbz-protected amines. rsc.org This method utilizes 2-chloropyridine (B119429) and trifluoromethanesulfonyl anhydride (B1165640) to generate isocyanates in situ, which then readily react with amines. rsc.org

Furthermore, practical synthetic methods for creating unsymmetrically substituted ureas from 2,2,2-trichloroethyl carbamate (B1207046) compounds by treating them with amines in the presence of bis(trimethylaluminum)-1,4-diazabicyclo[2.2.2]octane (DABAL-Me3) have been described. lookchem.com This protocol has proven effective for synthesizing various trisubstituted and tetrasubstituted ureas in high yields. lookchem.com The development of such methodologies is crucial for accessing complex urea derivatives, including those with potential biological activity or unique material properties.

Table 1: Comparison of Selected Advanced Synthesis Methodologies for Unsymmetrical Ureas

Method Key Reagents/Catalysts Advantages Potential Relevance for this compound
Masked IsocyanatesAcetoacetanilidesAvoids handling of toxic isocyanates, high yields. acs.orgA potential route for the synthesis of this compound by reacting a masked butyl isocyanate with dibenzylamine.
In Situ Isocyanate Generation from Cbz-amines2-chloropyridine, trifluoromethanesulfonyl anhydrideOne-pot procedure, high yields for ureas, carbamates, and thiocarbamates. rsc.orgCould be adapted for the synthesis of this compound from a Cbz-protected butylamine (B146782).
DABAL-Me3 Mediated Synthesis2,2,2-trichloroethyl carbamates, DABAL-Me3High yields for trisubstituted and tetrasubstituted ureas. lookchem.comA viable method for the final coupling step to form the trisubstituted urea core of this compound.
Catalyst-free Synthesis from COS and aminesCarbonyl sulfide (B99878) (COS)Mild conditions, high selectivity, avoids catalysts. rsc.orgA sustainable approach for generating the urea linkage from butylamine and dibenzylamine.

Potential Applications in Organocatalysis and Supramolecular Chemistry

The ability of the urea moiety to form strong hydrogen bonds is central to its application in organocatalysis and supramolecular chemistry. While research on this compound itself is not documented, the broader class of urea derivatives offers significant insights into its potential in these areas.

In organocatalysis, chiral thioureas, which are structurally related to ureas, have emerged as powerful catalysts due to their ability to act as hydrogen-bond donors. mdpi.com This hydrogen-bonding capability allows them to activate electrophiles and control the stereochemical outcome of reactions. mdpi.com Bifunctional organocatalysts that combine a urea or thiourea (B124793) moiety with a basic group, such as a pyrrolidine, have been successfully employed in various asymmetric transformations, including Michael additions. beilstein-journals.org The N-H proton of the urea group can activate the electrophile, while the amine activates the nucleophile. beilstein-journals.org Given its structure, this compound possesses a single N-H proton that could potentially participate in hydrogen bonding, suggesting its potential as a component in organocatalytic systems.

The self-assembly of urea derivatives through hydrogen bonding is a cornerstone of supramolecular chemistry. Symmetrical N,N'-disubstituted ureas are known to form linear supramolecular polymers in solution due to strong, bifurcated hydrogen bonds. nih.gov These assemblies can lead to the formation of gels and other soft materials. researchgate.net The specific substitution pattern in this compound, with its bulky benzyl (B1604629) groups on one nitrogen and a flexible butyl group on the other, would likely influence its self-assembly behavior, potentially leading to unique supramolecular architectures. The interplay between the hydrogen-bonding N-H group and the steric hindrance from the benzyl groups could result in novel materials with tunable properties.

Table 2: Potential Roles of Urea Derivatives in Catalysis and Supramolecular Assemblies

Application Area Key Principle Structural Feature of Urea Inferred Potential for this compound
OrganocatalysisHydrogen-bond donation to activate substrates. mdpi.comN-H protons of the urea moiety.The single N-H proton could participate in activating electrophiles in catalytic cycles.
Supramolecular GelsSelf-assembly through intermolecular hydrogen bonding. researchgate.netBifurcated hydrogen bonds between urea groups. nih.govThe combination of a hydrogen-bonding site and bulky substituents may lead to novel gelation or self-assembly properties.
Anion RecognitionBinding of anions through hydrogen bonds.N-H protons acting as hydrogen-bond donors.Could potentially act as a receptor for specific anions, with the benzyl groups influencing the binding pocket.

Advancements in Sustainable and Efficient Urea Synthesis Technologies

The synthesis of urea and its derivatives is an area of active research, with a strong emphasis on developing more sustainable and efficient technologies. Traditional methods often rely on hazardous reagents and energy-intensive processes. nih.gov

A significant advancement is the use of carbon dioxide (CO2) as a C1 building block for urea synthesis. organic-chemistry.org This approach offers a green alternative to the use of phosgene (B1210022) and its derivatives. organic-chemistry.org Metal-free methods have been developed for the synthesis of urea derivatives from CO2 and amines at atmospheric pressure and room temperature. organic-chemistry.org Another sustainable approach is the electrochemical synthesis of urea derivatives directly from CO2 and primary amines, triggered by oxygen electroreduction in ionic liquids under mild conditions. acs.org

The development of catalyst-free methods also contributes to more sustainable chemical processes. A novel and mild method for the highly selective synthesis of unsymmetrical ureas from amines and carbonyl sulfide (COS) has been established, avoiding the need for a catalyst. rsc.org Additionally, the synthesis of urea derivatives from primary aliphatic amines and CO2 in the absence of any catalysts or organic solvents has been demonstrated to be feasible. rsc.org These advancements pave the way for greener production routes for a wide range of urea compounds, including this compound.

Table 3: Emerging Sustainable Synthesis Technologies for Urea Derivatives

Technology Key Features Advantages
CO2 as a C1 SourceUtilizes a greenhouse gas as a feedstock. organic-chemistry.orgReduces reliance on toxic reagents like phosgene, potential for carbon capture and utilization. organic-chemistry.orgacs.org
Electrochemical SynthesisEmploys electricity to drive the reaction, can be powered by renewable sources. acs.orgMild reaction conditions, high conversion rates, direct use of CO2. acs.org
Catalyst-free SynthesisReactions proceed without the need for a catalyst. rsc.orgrsc.orgSimplifies purification, reduces cost and environmental impact of catalysts. rsc.orgrsc.org
"On-Water" SynthesisUses water as the reaction medium. organic-chemistry.orgEnvironmentally benign solvent, often simple product isolation via filtration. organic-chemistry.org

Q & A

Q. How should researchers address ethical considerations in biological studies of this compound?

  • Answer :
  • Animal ethics : Follow ARRIVE guidelines for in vivo experiments, including sample size justification .
  • Human subjects : Obtain IRB approval for metabolite studies; anonymize participant data .
  • Data transparency : Disclose conflicts of interest and funding sources in publications .

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